

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BSc5371

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Compound of Interest		
Compound Name:	BSc5371	
Cat. No.:	B1192415	Get Quote

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Introduction

BSc5371 is a novel, orally bioavailable small-molecule inhibitor targeting the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. By non-competitively binding to these kinases, **BSc5371** prevents the phosphorylation and activation of their downstream effectors, ERK1 and ERK2. The aberrant activation of the RAS/RAF/MEK/ERK signaling pathway is a critical driver in numerous human cancers. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of **BSc5371**, establishing a foundation for its continued development as a potential therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of **BSc5371** was evaluated in male Sprague-Dawley rats following a single intravenous (IV) or oral (PO) administration. The key parameters derived from this study are summarized below.

Data Presentation: Pharmacokinetic Parameters



Table 1: Summary of Mean Pharmacokinetic Parameters of BSc5371 in Sprague-Dawley Rats

Parameter	IV Administration (1 mg/kg)	PO Administration (10 mg/kg)
t½ (Terminal Half-Life, h)	4.2 ± 0.8	5.1 ± 1.1
Cmax (Maximum Concentration, ng/mL)	285 ± 45	450 ± 98
Tmax (Time to Cmax, h)	0.1 (at first sampling)	1.5 ± 0.5
AUCo-t (Area Under Curve, ng·h/mL)	610 ± 112	2850 ± 430
AUC ₀ -inf (AUC to Infinity, ng·h/mL)	635 ± 120	2980 ± 465
CL (Clearance, L/h/kg)	1.57 ± 0.25	-
Vdss (Volume of Distribution, L/kg)	3.8 ± 0.6	-
F (Oral Bioavailability, %)	-	47%
Data are presented as mean ± standard deviation (n=5 per group).		

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of **BSc5371** following a single intravenous and oral dose in rats.

Materials:

- Compound: BSc5371 (formulated in 20% Solutol HS 15 / 80% Water for IV; 0.5% methylcellulose in water for PO)
- Animals: Male Sprague-Dawley rats (250-300g), cannulated (jugular vein).



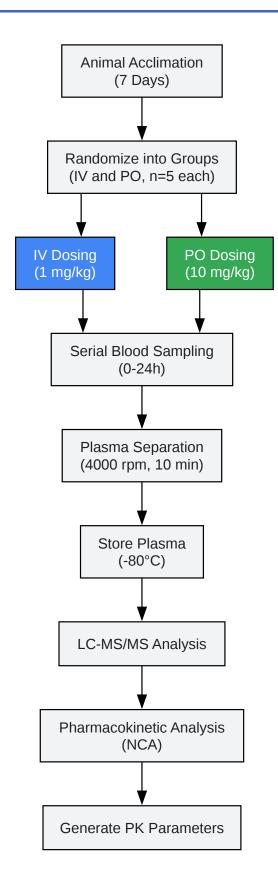
 Equipment: Dosing syringes, blood collection tubes (K2-EDTA), centrifuge, LC-MS/MS system.

Methodology:

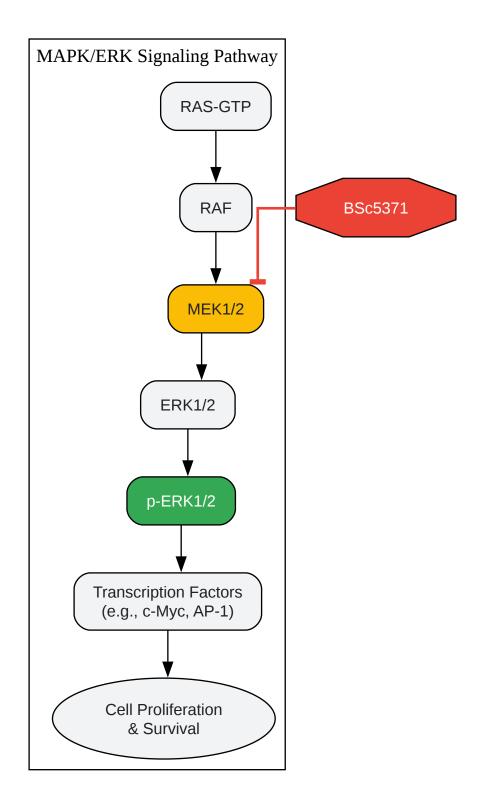
- Animal Acclimation: Animals were acclimated for 7 days prior to the study.
- Dosing:
 - IV Group (n=5): A single bolus dose of 1 mg/kg BSc5371 was administered via the tail vein.
 - PO Group (n=5): A single dose of 10 mg/kg **BSc5371** was administered by oral gavage.
- Blood Sampling:
 - \circ Serial blood samples (~150 μ L) were collected from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Plasma Preparation: Blood samples were immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma was stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of BSc5371 were quantified using a validated LC-MS/MS method. A standard curve was prepared in blank rat plasma to allow for accurate quantification.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Visualization: Pharmacokinetic Study Workflow

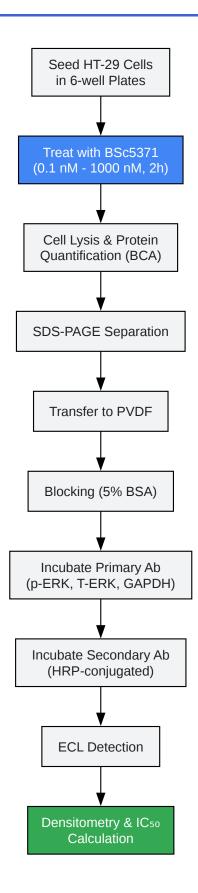












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